(1,3-Benzoxazol-2-ylthio)acetic acid
CAS No.: 58089-32-0
Cat. No.: VC4463982
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58089-32-0 |
|---|---|
| Molecular Formula | C9H7NO3S |
| Molecular Weight | 209.22 |
| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid |
| Standard InChI | InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12) |
| Standard InChI Key | MZIJIHZQKNAQBF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)SCC(=O)O |
Introduction
Structural and Chemical Properties
The molecular structure of (1,3-benzoxazol-2-ylthio)acetic acid (C₉H₇NO₃S, molecular weight 225.22 g/mol) integrates a benzoxazole ring—a fused bicyclic system comprising benzene and oxazole—with a thioacetic acid side chain. The sulfur atom at the 2-position of the benzoxazole ring enhances electron delocalization, contributing to the compound’s stability and reactivity. Key physical properties, such as melting and boiling points, remain unreported in public databases, though synthetic protocols confirm its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Table 1: Key Structural Features of (1,3-Benzoxazol-2-ylthio)acetic Acid
Synthesis and Derivative Formation
Classical Synthesis Routes
The compound is traditionally synthesized via a two-step process:
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Formation of 2-mercaptobenzoxazole: Reaction of 2-aminophenol with carbon disulfide under alkaline conditions yields 2-mercaptobenzoxazole.
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Alkylation with chloroacetic acid: Treatment of 2-mercaptobenzoxazole with chloroacetic acid in the presence of a base (e.g., NaOH) produces (1,3-benzoxazol-2-ylthio)acetic acid .
Table 2: Synthetic Methods and Yields
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Alkylation of 2-mercaptobenzoxazole | Chloroacetic acid, NaOH | 72–85 | |
| CDI-mediated coupling | Arylamidoximes, CDI | 68–76 |
Modern Hybridization Strategies
Recent advancements utilize (1,3-benzoxazol-2-ylthio)acetic acid as a building block for pharmacologically active hybrids. For example, Alsimaree et al. (2024) reacted the acid with arylamidoximes (4a–i) using N,N'-carbonyldiimidazole (CDI) to form 1,3-benzoxazole/carboximidamide (5a–i) and 1,3-benzoxazole/oxadiazole (6a–i) hybrids. This method achieved moderate-to-high yields (68–76%) and enabled systematic exploration of structure-activity relationships .
Pharmacological Activities
Antibacterial Efficacy
The compound’s derivatives exhibit broad-spectrum antibacterial activity. Hybrid 5a demonstrated exceptional inhibition zones against Bacillus subtilis (34 mm), Staphylococcus aureus (36 mm), and Klebsiella pneumoniae (32 mm), surpassing standard antibiotics like ampicillin. The 4-methoxyphenyl-substituted hybrid 6e showed comparable potency, suggesting that electron-donating groups enhance membrane penetration .
Table 3: Antibacterial Activity of Selected Hybrids
| Hybrid | B. subtilis (mm) | S. aureus (mm) | K. pneumoniae (mm) |
|---|---|---|---|
| 5a | 34 | 36 | 32 |
| 6e | 32 | 36 | 34 |
| Ampicillin | 28 | 30 | 22 |
Applications in Drug Development
(1,3-Benzoxazol-2-ylthio)acetic acid serves as a multifunctional scaffold in designing dual-acting therapeutics. For instance, its carboximidamide hybrids inhibit both COX-2 and 15-LOX enzymes, addressing inflammation through dual pathways . Additionally, its incorporation into peptidomimetics enhances bioavailability and target specificity, as seen in PAR2 inhibitors for chronic inflammatory diseases .
Future Directions
Ongoing research aims to optimize the compound’s pharmacokinetic profile through prodrug strategies and nanoparticle-based delivery systems. Computational studies predicting ADMET properties and in vivo validation of hybrid derivatives are critical next steps to advance lead compounds into clinical trials .
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